Urea, 1-allyl-3-(2-formylphenyl)-2-thio-
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Overview
Description
Urea, 1-allyl-3-(2-formylphenyl)-2-thio- is a thiourea derivative with the molecular formula C11H12N2OS. This compound is known for its unique structural properties, which include an allyl group and a formylphenyl group attached to the thiourea core. It has a molecular weight of 220.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- typically involves the reaction of allyl isothiocyanate with 2-formylaniline. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Urea, 1-allyl-3-(2-formylphenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Urea, 1-allyl-3-(2-formylphenyl)-2-thio- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Urea, 1-allyl-3-(2-formylphenyl)-2-thio- involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiourea core can also interact with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Lacks the allyl and formylphenyl groups, making it less reactive in certain chemical reactions.
N-allylthiourea: Contains an allyl group but lacks the formylphenyl group.
N-(2-formylphenyl)thiourea: Contains the formylphenyl group but lacks the allyl group.
Uniqueness
Urea, 1-allyl-3-(2-formylphenyl)-2-thio- is unique due to the presence of both the allyl and formylphenyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
Properties
CAS No. |
74051-51-7 |
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Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(2-formylphenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C11H12N2OS/c1-2-7-12-11(15)13-10-6-4-3-5-9(10)8-14/h2-6,8H,1,7H2,(H2,12,13,15) |
InChI Key |
SAONPZIJOUYLKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NC1=CC=CC=C1C=O |
Origin of Product |
United States |
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